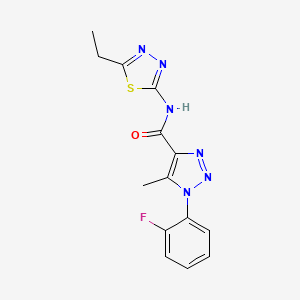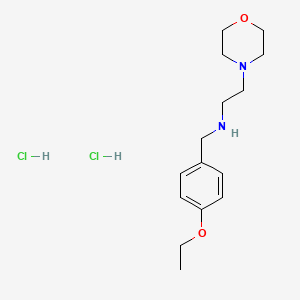![molecular formula C17H15N3O2 B5313865 N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B5313865.png)
N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide
Vue d'ensemble
Description
“N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles involves various methods. One of the methods includes an annulation reaction, followed by desulfurization/intramolecular rearrangement . The yield of this process can be as high as 94% .Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They can be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Applications De Recherche Scientifique
Antiviral Activity
N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide: and its derivatives have shown promising results as antiviral agents. Research indicates that these compounds possess significant inhibitory activity against viruses like Zika, dengue, Japanese encephalitis, and classical swine fever virus infections . The structure–activity relationship analysis suggests that specific substitutions on the compound can improve potency and drug-like properties, making it a potential lead compound for broad-spectrum anti-flaviviral drugs.
Agricultural Applications
In the agricultural sector, 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their biological activities. They exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . Notably, some derivatives have shown strong antibacterial effects on Xanthomonas oryzae , which causes diseases in rice, indicating their potential as novel chemical pesticides .
Anti-inflammatory Properties
Derivatives of 1,2,4-oxadiazole have been evaluated for their neuroinflammatory activity. They have shown significant inhibitory activity to nitric oxide in lipopolysaccharide-induced BV2 cells . This suggests that these compounds could be further explored as potential anti-inflammatory drugs, particularly in the context of neuroinflammation.
Biomedical Applications
The 1,2,4-oxadiazole scaffold has attracted attention for its application in biology and pharmacy. It has been used in drug and gene transport systems, chemical sensing, and molecular recognition . This highlights the versatility of the compound in various biomedical applications.
Anticancer Activity
Recent studies have assessed the in vitro anticancer activities of 1,2,4-oxadiazole derivatives. These compounds have been evaluated against human cancer cell lines such as prostate, lung, and liver cancer using the MTT method . The results indicate potential for these compounds to be developed as anticancer agents.
Mécanisme D'action
Target of Action
The primary target of N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is the nuclear factor κB (NF-кB) signaling pathway . This pathway plays a crucial role in regulating the immune response to infection and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and heavy metals .
Mode of Action
N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide interacts with its target by blocking the excitation of the NF-кB signaling pathway . This interaction results in a significant inhibition of the production of relevant inflammatory factors .
Biochemical Pathways
The compound affects the NF-кB signaling pathway , which is involved in the regulation of immune and inflammatory responses . By blocking this pathway, the compound can inhibit the production of inflammatory factors such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) .
Result of Action
The molecular and cellular effects of N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide’s action include a reduction in secondary foot swelling and arthritic index in adjuvant-induced arthritis (AIA) rats . It also inhibits the production of TNF-α and IL-1β in serum . Histopathological analysis revealed that the compound alleviated inflammatory cell infiltration and synovial hyperplasia in rats with AIA .
Propriétés
IUPAC Name |
N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-2-15(21)18-14-10-8-13(9-11-14)17-19-16(20-22-17)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDHAQWYXUUHSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-methyl-N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-serinamide hydrochloride](/img/structure/B5313784.png)
![4-{[2-(3-fluorobenzyl)-4-morpholinyl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5313799.png)

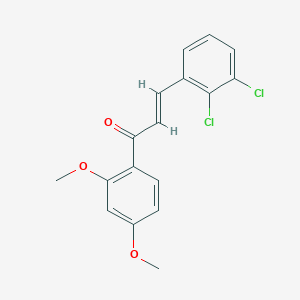
![6-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5313824.png)
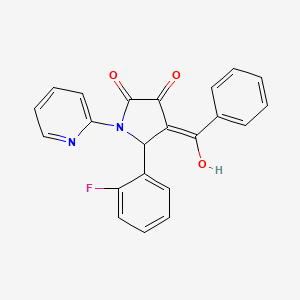
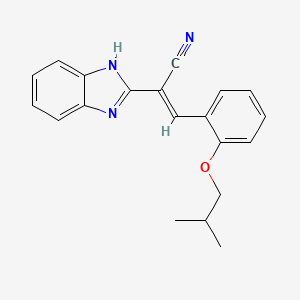
![3-benzyl-2-[2-(2-chlorophenyl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B5313836.png)
![1-(2,6-difluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5313842.png)
![N-(2-ethoxyethyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5313850.png)
![N-ethyl-N-methyl-2-[((2S,5R)-5-{[methyl(pyridin-3-ylmethyl)amino]methyl}tetrahydrofuran-2-yl)methyl]pyrimidin-4-amine](/img/structure/B5313853.png)
![[1-(3,4-dimethoxyphenyl)ethyl]formamide](/img/structure/B5313854.png)
